molecular formula C10H8FNO2 B1593134 Methyl 4-fluoro-1H-indole-6-carboxylate CAS No. 885518-27-4

Methyl 4-fluoro-1H-indole-6-carboxylate

Cat. No.: B1593134
CAS No.: 885518-27-4
M. Wt: 193.17 g/mol
InChI Key: PKCZOOJRXJCMPM-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a fluorine atom at the 4th position and a carboxylate group at the 6th position on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-1H-indole-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Bromination: Formation of bromo derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Nucleophilic Substitution: Formation of substituted indoles.

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroindoles.

Comparison with Similar Compounds

Methyl 4-fluoro-1H-indole-6-carboxylate can be compared with other indole derivatives:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

IUPAC Name

methyl 4-fluoro-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCZOOJRXJCMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646109
Record name Methyl 4-fluoro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-27-4
Record name Methyl 4-fluoro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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